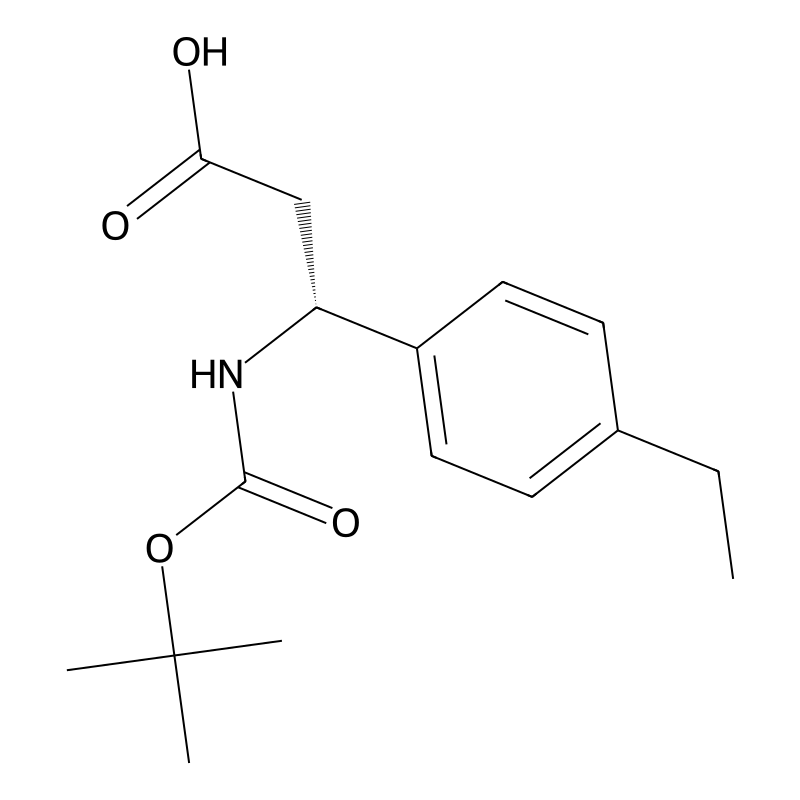

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid is a chiral compound that belongs to the class of amino acids. It features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is commonly used in peptide synthesis to protect the amine from unwanted reactions. The compound has a propanoic acid backbone with a 4-ethylphenyl substituent, contributing to its unique properties and potential biological activities.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Amide Formation: The amino group can react with carboxylic acids or activated carboxylic acid derivatives to form amides.

- Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing the free amine to participate in further reactions.

These reactions enable the compound to be utilized in various synthetic pathways, particularly in the synthesis of peptides and other bioactive molecules.

The synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid typically involves several steps:

- Starting Materials: The synthesis may begin with commercially available amino acids or their derivatives.

- Boc Protection: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base, forming the Boc-protected amino acid.

- Alkylation: The propanoic acid moiety is introduced through alkylation reactions involving appropriate electrophiles.

- Final Purification: The product is purified using techniques such as recrystallization or chromatography.

These methods highlight the importance of protecting groups and strategic functionalization in organic synthesis.

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid has potential applications in:

- Peptide Synthesis: As a building block for synthesizing peptides and proteins, particularly in pharmaceutical research.

- Drug Development: Its unique structure may lead to novel therapeutics targeting specific biological pathways.

- Biochemical Research: Used as a tool compound in studies investigating enzyme activity or receptor interactions.

The versatility of this compound makes it a valuable asset in both academic and industrial settings.

Interaction studies involving (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid could explore its binding affinity to various proteins or receptors. Techniques such as:

- Surface Plasmon Resonance (SPR): To measure real-time binding interactions.

- Isothermal Titration Calorimetry (ITC): To determine thermodynamic parameters of binding.

- Molecular Docking Studies: To predict potential interaction sites and affinities based on computational models.

These studies would provide insights into the biological relevance and potential therapeutic applications of this compound.

Several compounds share structural similarities with (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid, including:

- (R)-Phenylalanine: An essential amino acid that serves as a building block for proteins.

- (R)-Tryptophan: Another essential amino acid known for its role in serotonin production.

- (R)-Leucine: A branched-chain amino acid involved in protein synthesis and metabolism.

Comparison TableCompound Name Structural Features Biological Activity (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid Chiral center, Boc protection Potential enzyme inhibitor (R)-Phenylalanine Aromatic side chain Precursor for neurotransmitters (R)-Tryptophan Indole side chain Precursor for serotonin (R)-Leucine Branched-chain structure Stimulates muscle protein synthesis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid | Chiral center, Boc protection | Potential enzyme inhibitor |

| (R)-Phenylalanine | Aromatic side chain | Precursor for neurotransmitters |

| (R)-Tryptophan | Indole side chain | Precursor for serotonin |

| (R)-Leucine | Branched-chain structure | Stimulates muscle protein synthesis |

The uniqueness of (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-ethylphenyl)propanoic acid lies in its specific Boc protection and ethyl substitution, which may influence its solubility and interaction with biological targets differently than the other compounds listed.